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molecular formula C8H10N2O3 B8318029 2-Methoxy-3,6-dimethyl-5-nitropyridine

2-Methoxy-3,6-dimethyl-5-nitropyridine

Cat. No. B8318029
M. Wt: 182.18 g/mol
InChI Key: FPBOYKQUWANXIQ-UHFFFAOYSA-N
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Patent
US08372847B2

Procedure details

A mixture of tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate (62.5 g, 276 mmol), K2CO3 (20.0 g, 145 mmol), and DMF (100 mL) was heated with stirring in a hot water bath to 90° C. for 1 h. Gas evolution was noted during the heating period and had ceased after 1 hour. The mixture was poured into stirred ice water (600 mL), with washing of the reaction flask with a small volume of acetone. The resulting precipitate was collected by filtration and air dried to give 2-methoxy-3,6-dimethyl-5-nitropyridine (48.5 g, 96% yield) as a tan solid: 1H NMR (400 MHz, CDCl3) δ 8.08 (s, 1H), 4.02 (s, 3H), 2.76 (d, 3H), 2.19 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 163.37, 151.63, 139.44, 135.02, 119.39, 54.45, 24.18, 15.16. An analytical sample was recrystallized from hexanes to give tan needles: mp 85.9-90.5° C. Anal. calcd. for C8H10N2O3: C, 52.74; H, 5.53; N, 15.37. Found: C, 52.82; Fr, 5.28; N, 15.45.
Name
tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9]C(OC(C)(C)C)=O)[C:6]([N+:17]([O-:19])=[O:18])=[CH:5][C:4]=1[CH3:20].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([CH3:20])=[CH:5][C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH3:9])[N:8]=1 |f:1.2.3|

Inputs

Step One
Name
tert-butyl 2-(6-methoxy-5-methyl-3-nitropyridin-2-yl)acetate
Quantity
62.5 g
Type
reactant
Smiles
COC1=C(C=C(C(=N1)CC(=O)OC(C)(C)C)[N+](=O)[O-])C
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring in a hot water bath to 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
WAIT
Type
WAIT
Details
had ceased after 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured
WASH
Type
WASH
Details
with washing of the reaction flask with a small volume of acetone
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC(=C(C=C1C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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